molecular formula C17H17ClN2O B3012428 2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole CAS No. 370853-93-3

2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole

Cat. No.: B3012428
CAS No.: 370853-93-3
M. Wt: 300.79
InChI Key: XFDSMPXOUBPOGQ-UHFFFAOYSA-N
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Description

2-((4-Chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and chemical biology research. The benzimidazole scaffold is a privileged structure in drug discovery, known for its ability to interact with a variety of biological targets . This specific compound features a 4-chlorophenoxymethyl group at the 2-position and a propyl chain at the 1-position of the benzimidazole core, offering a unique profile for structure-activity relationship (SAR) studies. Benzimidazole derivatives are extensively investigated for their diverse pharmacological potential, including applications as antimicrobial , antiviral , and anticancer agents . Furthermore, recent research highlights the promise of substituted 1H-benzo[d]imidazoles as positive allosteric modulators of GABA-A receptors, indicating potential for neurological disorder research . The structural motif of a 2-aryl/aryloxy-methyl benzimidazole is also found in various agrochemical fungicides, underscoring the broad utility of this chemical class . Researchers can utilize this compound as a key intermediate to develop novel bioactive molecules or as a tool compound to probe biological mechanisms. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c1-2-11-20-16-6-4-3-5-15(16)19-17(20)12-21-14-9-7-13(18)8-10-14/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDSMPXOUBPOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole typically involves the reaction of 4-chlorophenol with a suitable benzimidazole precursor. One common method includes the use of a base such as potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with a benzimidazole derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, leading to the inhibition of their activity. For example, its antiproliferative activity is attributed to its ability to interfere with the cell cycle and induce apoptosis in cancer cells . Molecular docking studies have shown that the compound can interact with proteins involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

The biological and physicochemical properties of benzimidazoles are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Compound Name Substituents (Position) Key Features Biological Activity Reference
2-((4-Chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole 1-Propyl, 2-(4-chlorophenoxy)methyl Enhanced lipophilicity; potential antimicrobial activity Moderate antimicrobial activity
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 2-(4-Fluorophenyl) Fluorine atom increases electronegativity and metabolic stability Anticancer (tested in PC-3/VERO cells)
2-(4-Methoxyphenyl)-1-propyl-1H-benzo[d]imidazole 1-Propyl, 2-(4-methoxyphenyl) Methoxy group improves solubility; reduced steric hindrance Not explicitly reported
5-Chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole (Compound 69) 5-Chloro, 2-(4-chlorophenoxy)methyl Dual chloro-substitution enhances antimicrobial potency Strong activity against Candida spp.
1-(3-Bromopropyl)-2-((4-chlorophenoxy)methyl)-4-methyl-1H-benzo[d]imidazole 1-(3-Bromopropyl), 4-methyl Bromine and methyl groups alter crystal packing and reactivity Structural studies (no bioactivity data)

Physicochemical and Structural Insights

  • Methoxy analogs (e.g., 2-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole) balance these properties .
  • Crystal Packing: Bromine and methyl substitutions in 1-(3-bromopropyl)-2-((4-chlorophenoxy)methyl)-4-methyl-1H-benzo[d]imidazole induce unique intermolecular interactions (e.g., C–H···π), stabilizing the lattice .

Biological Activity

2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class, which has gained attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a benzimidazole core substituted with a chlorophenoxy group and a propyl chain. This configuration is significant as it influences the compound's lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. A study assessing various benzimidazoles found that compounds similar to this compound demonstrated activity against several pathogens, including Staphylococcus aureus and Candida albicans.

CompoundMIC (µg/mL)Target Pathogen
2g8Streptococcus faecalis
3ao<1Staphylococcus aureus (MRSA)
3ad3.9–7.8C. albicans

These findings suggest that the compound's structure may enhance its ability to penetrate microbial cell membranes, leading to effective inhibition of growth.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. For instance, a series of benzimidazoles were evaluated against various cancer cell lines, revealing that certain derivatives exhibited significant antiproliferative effects.

CompoundCell LineIC50 (µM)
6iHepG25
12aMDA-MB-2314

The mechanism of action often involves the induction of apoptosis through mitochondrial pathways, where compounds disrupt mitochondrial membrane potential, leading to cytochrome c release and subsequent caspase activation.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Notably, imidazole derivatives are known to inhibit carbonic anhydrases, which play critical roles in physiological processes such as respiration and acid-base balance.

Targets:

  • Carbonic Anhydrase II
  • Carbonic Anhydrase V

Inhibition of these enzymes can lead to therapeutic applications in conditions like glaucoma and epilepsy.

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers synthesized several benzimidazole derivatives, including those structurally related to this compound. The results showed that compounds with halogen substitutions exhibited enhanced antimicrobial activity against resistant strains of bacteria.

Case Study 2: Anticancer Mechanisms

A recent investigation into the anticancer effects of benzimidazoles revealed that treatment with specific derivatives resulted in significant apoptosis in HepG2 cells. Flow cytometry analysis indicated increased early and late apoptotic cells post-treatment, highlighting the compound's potential as a chemotherapeutic agent.

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